Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing biphenyl derivative featuring a pyrrolidine ring linked via a thioether group to a methyl acetate moiety. Its structure includes a 3'-methoxy-substituted biphenyl system, which distinguishes it from related compounds with alternative substitution patterns (e.g., 4'-methoxy or chloro groups).
Properties
IUPAC Name |
methyl 2-[1-[4-(3-methoxyphenyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-25-18-5-3-4-17(12-18)15-6-8-16(9-7-15)21(24)22-11-10-19(13-22)27-14-20(23)26-2/h3-9,12,19H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVILYTGTUZZSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole and pyrrolidine derivatives are known to bind with high affinity to multiple receptors. They have been found in many important synthetic drug molecules, suggesting a broad range of potential targets.
Mode of Action
The mode of action of indole and pyrrolidine derivatives can vary greatly depending on the specific compound and target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses.
Biochemical Pathways
Indole and pyrrolidine derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants.
Pharmacokinetics
The pharmacokinetics of indole and pyrrolidine derivatives can also vary widely. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the compound’s action can depend on its specific biological activity. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, and anticancer activities.
Action Environment
The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds.
Biological Activity
Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with thioacetic acid derivatives, followed by methylation. The detailed synthetic pathway may vary based on the desired purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methoxy group on the biphenyl moiety enhances lipophilicity, which may facilitate membrane penetration and receptor binding.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, which may be beneficial in neurodegenerative diseases.
Data Table: Biological Activity Summary
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, this compound was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. Administered at a dose of 20 mg/kg, it was found to significantly reduce dopaminergic neuron loss and improve motor function compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs can be categorized based on biphenyl substitution, sulfur linkage type, and ester functionality. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Position : The target compound’s 3'-methoxy group may confer distinct electronic and steric effects compared to 4'-methoxy or chloro analogs, influencing binding affinity in enzyme interactions .
- Ester Flexibility: Methyl acetate in the target and compound 48q offers reduced steric bulk compared to diethyl pentanoate (compound 12), which may impact pharmacokinetic properties .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
